molecular formula C8H16N2 B086665 1,4-Bis(dimethylamino)-2-butyne CAS No. 111-53-5

1,4-Bis(dimethylamino)-2-butyne

Cat. No. B086665
CAS RN: 111-53-5
M. Wt: 140.23 g/mol
InChI Key: FFDFQBBNDKGBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

  • Synthesis and Structural Analysis of Derivatives : It has been used in the synthesis and structural analysis of charge-transfer complexes and conjugate dimers. For example, 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne was obtained by oxidative dimerization, which was then used to develop charge-transfer complexes with TCNE. The resulting structures were identified through various spectroscopic methods, and the 1,3-diynes showed a transformation to a thermopolymer as a unimolecular reaction (Rodríguez et al., 2001).

  • Preparation of 1-Alkynylzinc Compounds : The compound has been used in the preparation of ethyl(4-dimethylamino-1-butynyl)zinc and bis(4-dimethylamino-1-butynyl)zinc by metalation of 1-dimethylamino-3-butyne with diethylzinc and diphenylzinc, respectively. These compounds are trimeric in benzene, and structures were proposed based on spectroscopic evidence (Koning et al., 1978).

  • Synthesis of Amino Acid Derivatives : It has been utilized in the synthesis of bis(amino acid) derivatives of 1,4-diamino-2-butyne. These derivatives were found to adopt a C2-symmetric turn conformation featuring two intramolecular hydrogen bonds (Curran et al., 2005).

  • Development of Dendrimers : It has been used in the synthesis of dendrimers evolving symmetrically from a linear core of 2-butyne-1,4-diol with dendron arms. The self-assembly of these dendrimers was significantly influenced by their generation number, the backbone structure, and the solvent (Vassilieff & Kakkar, 2008).

  • Photolysis and Electron Transfer Reactions : It has been involved in studies of photolysis and photoinduced electron transfer reactions. For instance, UV irradiation of certain compounds in chloroform led to central carbon-carbon bond cleavage forming products in high yields, indicating a photoinduced electron transfer mechanism from the excited compounds (Zhang et al., 1998).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


Please note that the availability of this information can vary greatly depending on the compound and the extent to which it has been studied. For a less-known compound like “1,4-Bis(dimethylamino)-2-butyne”, some or all of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

N,N,N',N'-tetramethylbut-2-yne-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-9(2)7-5-6-8-10(3)4/h7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDFQBBNDKGBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059404
Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(dimethylamino)-2-butyne

CAS RN

111-53-5
Record name N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(dimethylamino)-2-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(dimethylamino)-2-butyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butyne-1,4-diamine, N1,N1,N4,N4-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylbut-2-ynylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(DIMETHYLAMINO)-2-BUTYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90B3HPN3J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(dimethylamino)-2-butyne
Reactant of Route 2
Reactant of Route 2
1,4-Bis(dimethylamino)-2-butyne
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Bis(dimethylamino)-2-butyne
Reactant of Route 4
Reactant of Route 4
1,4-Bis(dimethylamino)-2-butyne
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Bis(dimethylamino)-2-butyne
Reactant of Route 6
Reactant of Route 6
1,4-Bis(dimethylamino)-2-butyne

Citations

For This Compound
9
Citations
MF Fegley, NM Bortnick… - Journal of the American …, 1957 - ACS Publications
l, 4-Bis-(dimethyiamino)-2-butyne (1), on heating with sodium, was rearranged to l, 4-bis-(dimethylamino)-l, 3-butadiene (II). The preparation and rearrangement of several homologs of I …
Number of citations: 20 pubs.acs.org
K Lücking, M Rese, R Sustmann - Liebigs Annalen, 1995 - Wiley Online Library
(E,E)‐1 and (E,Z)‐1,4‐bis(dimethylamino)‐1,3‐butadiene (2) as model systems for highly electron‐rich dienes were allowed to react with olefins of increasing electron‐acceptor …
TA Saakyan, AK Gyul'nazaryan… - Russian journal of …, 2005 - search.ebscohost.com
Synthesis of 1,4-Bis(dimethylamino)-2,3-dibromo-2-butene and Its Quaternary Derivatives Page 1 1070-3632/05/7505-0724+2005Pleiades Publishing, Inc. Russian Journal of General …
Number of citations: 3 search.ebscohost.com
AW Johnson - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
1: 4-DZbromo-2-butyne and 1: 4-di-iodo-2-butyne undergo anionotropic rearrangements on standing to the corresponding 2: 3-dihalogeno-1: 3-butadienes. l-Ethoxy-l-buten-3-yne …
Number of citations: 95 pubs.rsc.org
WL Mitchell - 1978 - spiral.imperial.ac.uk
314-Furandicarboxaldehyde is prepared by an improved six-stage synthesis from 1, 4-dihydroxy-2-butyne. Condensation of the former with 3, 4-dihydro-2-phenylnaptho [1 18-bc furan-5…
Number of citations: 2 spiral.imperial.ac.uk
PH Payot, WG Dauben, L Replogle - Journal of the American …, 1957 - ACS Publications
The reaction of cyanogen halides with the silver salts of carboxylic acids was studied. The major products were found to be the corresponding nitrile, acid and anhydride. The yields of …
Number of citations: 4 pubs.acs.org
C Najera, JM Sansano, M Yus - Tetrahedron, 2021 - Elsevier
In this account, Diels-Alder reactions of different 1-amino-1,3-dienes with dienophiles are considered. As 1-amino-1,3-dienes, dienamines, dienamides, 1,2-dihydropyridines, 2-…
Number of citations: 4 www.sciencedirect.com
BA Baker - 2021 - search.proquest.com
Modification strategies involving polymer or molecular coatings have the ability to tailor the interfacial properties of surfaces by control of the structure, thickness, and composition of …
Number of citations: 2 search.proquest.com
EW Schafer, WA Bowles, J Hurlbut - Archives of environmental …, 1983 - Springer
The acute oral toxicity, repellency, and hazard potential of 998 chemicals to one or more of 68 species of wild and domestic birds was determined by standardized testing procedures. …
Number of citations: 244 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.